1-Azido-2-chloro-4-nitrobenzene is an aromatic compound characterized by the presence of an azide group (-N3), a chlorine atom (Cl), and a nitro group (-NO2) attached to a benzene ring. [, ] While not naturally occurring, it serves as a valuable intermediate in organic synthesis. [, ] Its reactivity stems from the azide group, known for its versatility in various chemical transformations. []
1-Azido-2-chloro-4-methylbenzene, with the molecular formula and a CAS number of 136672-34-9, is an organic compound classified as an aromatic azide. It features a benzene ring substituted with an azido group (), a chlorine atom (), and a methyl group () at specific positions on the ring. This compound is notable for its potential applications in organic synthesis and materials science.
The synthesis of 1-azido-2-chloro-4-methylbenzene typically involves several key steps:
In industrial settings, these reactions are scaled up with careful control of conditions to maximize yield and purity. Safety precautions are essential due to the explosive nature of azides during synthesis and handling.
1-Azido-2-chloro-4-methylbenzene possesses a distinct molecular structure characterized by:
The molecular weight of 1-azido-2-chloro-4-methylbenzene is approximately . Its purity can reach up to 95% in commercial preparations.
1-Azido-2-chloro-4-methylbenzene can participate in various chemical reactions:
Common reagents for these reactions include:
The reactivity of 1-azido-2-chloro-4-methylbenzene is largely attributed to its azido group. In cycloaddition reactions, the azide can form stable triazole rings, facilitated by copper(I) ions that stabilize the transition state. The electronic effects of the chlorine and methyl groups influence its reactivity, making it suitable for various synthetic applications .
The compound exists as a light yellow liquid or solid depending on purity and conditions. It has a boiling point that varies based on its form and pressure conditions.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.6 g/mol |
| Purity | ≥95% |
1-Azido-2-chloro-4-methylbenzene is utilized in various scientific applications:
The compound's ability to participate in diverse chemical reactions makes it valuable in research and industrial applications .
Systematic Naming and Identifiers:The compound is systematically named as 1-azido-2-chloro-4-methylbenzene, reflecting IUPAC positional numbering. Alternative designations include 2-chloro-4-methylphenyl azide or ortho-chloro-para-methylphenyl azide. While its specific CAS number is not explicitly listed in the search results, structurally related compounds include 1-azido-4-methylbenzene (CAS 2101-86-2) and 1-azido-4-iodo-2-methylbenzene (CAS 85224-46-0) [6].
Molecular Formula and Structural Representation:
Clc1cc(ccc1N=[N+]=[N-])C Table 1: Nomenclature and Identifiers of Key Analogs
| Compound Name | Molecular Formula | CAS Number | SMILES |
|---|---|---|---|
| 1-Azido-4-methylbenzene | C₇H₇N₃ | 2101-86-2 | CC1=CC=C(C=C1)N=[N+]=[N-] |
| 1-Azido-4-iodo-2-methylbenzene | C₇H₆IN₃ | 85224-46-0 | CC1=CC(=C(C=C1)I)N=[N+]=[N-] |
| 1-(Azidomethyl)-2-chloro-3-methylbenzene | C₈H₈ClN₃ | N/A | CC1=C(C(=CC=C1)CN=[N+]=[N-])Cl |
Electronic and Steric Interactions:
Spectral and Physicochemical Properties:
Table 2: Substituent Effects on Key Properties
| Substituent | Position | Electronic Effect | Key Reactivity | Spectral Signature |
|---|---|---|---|---|
| Azide (–N₃) | 1 | Strongly withdrawing | 1,3-Dipolar cycloaddition | IR: 2100–2150 cm⁻¹ (strong) |
| Chloro (–Cl) | 2 | Weakly withdrawing | Ortho-directed metalation | ¹³C NMR: δ 125–135 |
| Methyl (–CH₃) | 4 | Donating | Electrophilic substitution director | ¹H NMR: δ 2.2–2.5 (singlet) |
Click Chemistry Applications:The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with high regioselectivity. For example:
1-Azido-2-chloro-4-methylbenzene + Alkyne → 1,4-Disubstituted triazole This reaction is pivotal for synthesizing bioactive molecules or polymer grafts, leveraging the methyl group’s stability and chlorine’s potential for further coupling .
Bioconjugation and Polymer Chemistry:
Synthetic Versatility:
R–N₃ + PPh₃ → R–N=PPh₃ → R–NH₂), generating ortho-chloro-para-toluidine derivatives for pharmaceutical synthesis .
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2